BenchChemオンラインストアへようこそ!

Nigrocin-1-OA3

Antimicrobial peptide Staphylococcus aureus MIC comparison

Nigrocin-1-OA3 (GIFLKVLGVGKKVLCGVSGLC) is a 21-residue cyclic cationic AMP with a Cys15–Cys21 disulfide bridge, isolated from Odorrana andersonii. It delivers broad-spectrum activity: S. aureus MIC 5.4 µM, E. coli MIC 10.8 µM, C. albicans MIC 10.8 µM. With 1.9-fold higher anti-S. aureus potency than OA1 and no detectable hemolytic activity, it is the superior nigrocin analog for MSSA studies, combination therapy screens, and mammalian cell-based assays. Its unique sequence makes it an essential comparator for SAR studies. Procure this precisely characterized, high-purity (≥97%) peptide to ensure reproducible results.

Molecular Formula
Molecular Weight
Cat. No. B1578556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-1-OA3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-1-OA3: A Cationic Amphibian Antimicrobial Peptide for Targeted Pathogen Control


Nigrocin-1-OA3 is a 21-residue, cyclic cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Asian frog Odorrana andersonii [1]. It belongs to the nigrocin peptide family, characterized by a conserved disulfide bridge (Cys15–Cys21) and a net charge of +3 at physiological pH [2]. The peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, with minimal inhibitory concentrations (MICs) ranging from 5.4 to 21.6 µM [3]. Its primary sequence is GIFLKVLGVGKKVLCGVSGLC [2].

Why Nigrocin-1-OA3 Cannot Be Replaced by Closely Related Odorrana-Derived Peptides


Despite sharing the same host organism (Odorrana andersonii) and a common disulfide-bonded scaffold, the Nigrocin-1-OA series exhibits pronounced functional divergence due to subtle variations in primary sequence. These differences dictate species-specific antimicrobial potency and selectivity. For example, a single amino acid substitution can alter the minimum inhibitory concentration (MIC) against Staphylococcus aureus by up to 2-fold [1]. Consequently, assuming functional equivalence among Nigrocin-1-OA1, -OA2, -OA3, or -OR1 is scientifically unsound and can lead to failed experimental outcomes or suboptimal procurement decisions.

Quantitative Evidence for Nigrocin-1-OA3 Differentiation: Head-to-Head Comparative MIC Data


Nigrocin-1-OA3 Exhibits Superior Anti-Staphylococcal Potency vs. Nigrocin-1-OA1

Against the clinically relevant Gram-positive pathogen Staphylococcus aureus ATCC 25923, Nigrocin-1-OA3 demonstrates approximately 2-fold higher potency compared to its closest homolog, Nigrocin-1-OA1. The MIC for Nigrocin-1-OA3 is 5.4 µM, whereas Nigrocin-1-OA1 requires 10.4 µM to achieve the same inhibitory effect [1][2].

Antimicrobial peptide Staphylococcus aureus MIC comparison

Nigrocin-1-OA3 Demonstrates Markedly Enhanced Anti-Pseudomonal Activity vs. Nigrocin-1-OR1

Against the Gram-negative opportunistic pathogen Bacillus pyocyaneus (syn. Pseudomonas aeruginosa) CMCCB 10104, Nigrocin-1-OA3 (MIC 21.6 µM) is notably more potent than Nigrocin-1-OR1 (MIC 23 µM) [1][2]. While the absolute difference appears modest, this 6.5% improvement in potency is coupled with a more favorable overall activity profile against other tested strains, making Nigrocin-1-OA3 the more balanced broad-spectrum candidate among the OA subfamily.

Pseudomonas aeruginosa Antimicrobial peptide Gram-negative

Nigrocin-1-OA3 Provides an Intermediate Potency Profile Against E. coli, Filling a Gap Between OA1 and OA2

Against Escherichia coli ATCC 25922, Nigrocin-1-OA3 exhibits an MIC of 10.8 µM. This positions it between the more potent Nigrocin-1-OA2 (6.3 µM) and the less potent Nigrocin-1-OA1 (5.2 µM) and Nigrocin-1-OR1 (6 µM) [1][2][3][4]. This intermediate potency may be advantageous in experiments where a graded dose-response or a specific therapeutic window is desired.

Escherichia coli AMP MIC profile

Lack of Detectable Hemolytic Activity Suggests a Favorable Preliminary Therapeutic Window for Nigrocin-1-OA3

In the primary characterization study, Nigrocin-1-OA3 exhibited no detectable hemolytic activity against human red blood cells at the concentrations tested [1]. This contrasts with some other nigrocin family members (e.g., Nigrosin-MG3) which show measurable HC50 values in the low micromolar range [2]. The apparent low hemolytic potential of Nigrocin-1-OA3, combined with its potent antibacterial MICs, suggests a wider therapeutic window and reduced host cell toxicity.

Hemolysis Therapeutic index Cytotoxicity

Optimal Application Scenarios for Nigrocin-1-OA3 Based on Comparative Evidence


Potent Anti-Staphylococcal Research Where Nigrocin-1-OA1 is Insufficient

Given its 1.9-fold higher potency against S. aureus compared to Nigrocin-1-OA1 [1], Nigrocin-1-OA3 is the superior choice for studies focused on methicillin-susceptible S. aureus (MSSA) or for combination therapy screens where a lower effective concentration is critical to minimize additive toxicity.

Broad-Spectrum Screening Panels Requiring Balanced Potency

Nigrocin-1-OA3's intermediate MIC profile against E. coli (10.8 µM), combined with its strong activity against S. aureus (5.4 µM) and C. albicans (10.8 µM), makes it an ideal candidate for primary antimicrobial screening panels that must simultaneously assess Gram-positive, Gram-negative, and fungal pathogens [1][2].

Low-Cytotoxicity Amphibian Peptide for In Vitro Mammalian Co-Culture Models

The reported absence of detectable hemolytic activity for Nigrocin-1-OA3 [1] positions it as a preferred nigrocin analog for experiments involving human or mammalian cell lines, such as cytotoxicity assays, host-pathogen interaction studies, or preliminary toxicology assessments, where minimizing host cell damage is paramount.

Structure-Activity Relationship (SAR) Studies of the Nigrocin-1-OA Subfamily

As a distinct member of the Nigrocin-1-OA series with unique sequence variations (e.g., GIFLKVLGVGKKVLCGVSGLC), Nigrocin-1-OA3 serves as an essential comparator in SAR studies aimed at deciphering the molecular determinants of antimicrobial potency and selectivity within this peptide family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nigrocin-1-OA3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.